

"lobaric acid chemical structure and properties"

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Compound of Interest

Compound Name: *Lobaric Acid*

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Lobaric Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobaric acid, a depsidone-class secondary metabolite isolated from various lichen species, notably those of the *Stereocaulon* genus, has garnered significant interest within the scientific community.^[1] Its diverse biological activities, including anti-inflammatory, anti-cancer, and enzyme-inhibitory properties, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of **lobaric acid**, supplemented with detailed experimental protocols and pathway visualizations.

Chemical Structure and Properties

Lobaric acid is a complex organic molecule with the chemical formula $C_{25}H_{28}O_8$.^{[2][3]} Its structure features a dibenzo[b,e][1][4]dioxepin-11-one core, which is characteristic of depsidones.

Table 1: Chemical Identifiers and Nomenclature for **Lobaric Acid**

Identifier	Value	Reference
IUPAC Name	8-hydroxy-3-methoxy-11-oxo-1-(1-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1][4]dioxepin-7-carboxylic acid	[1]
CAS Number	522-53-2	[1][2]
Molecular Formula	C ₂₅ H ₂₈ O ₈	[2][3]
Molecular Weight	456.5 g/mol	[1]
Canonical SMILES	<chem>CCCCC1=C(C(=O)O)C(O)=CC2=OC(=O)C3=C(O2)C=C(OC)C=C3C(=O)CCCC</chem>	[2][3]
InChI Key	JHEWMLHQNRHTQX-UHFFFAOYSA-N	[1][2]

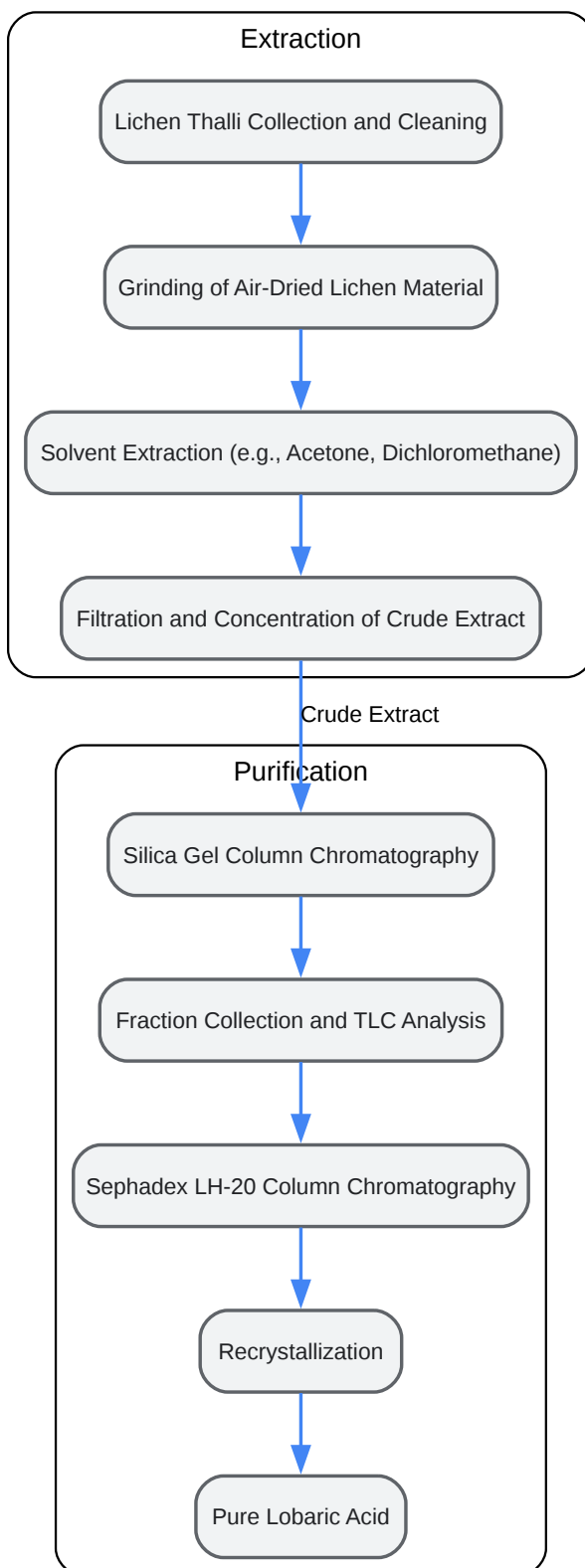
Table 2: Physicochemical and Spectroscopic Properties of **Lobaric Acid**

Property	Value	Reference
Melting Point	196–198 °C	[2]
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol	[1]
pKa ₁ (Carboxylic Acid)	5.05	[5]
pKa ₂ (Phenolic OH)	9.75	[5]
UV Absorption Maxima (in Brij 35, pH 12)	287 nm, 303 nm	[5][6]
Molar Extinction Coefficient (at 303 nm)	5479.6 M ⁻¹ cm ⁻¹	[5][6]
¹ H NMR (400 MHz, CD ₃ OD)	δ 7.84 (d, J = 8.6, 1H), 7.11 (d, J = 2.4, 1H), 7.09 (dd, J = 2.4, 8.6, 1H), 3.88 (s, 3H)	[7]
¹³ C NMR (101 MHz, CD ₃ OD)	δ 172.3, 170.0, 163.8, 138.3, 133.0, 124.0, 116.3, 115.0, 56.4	[7]
High-Resolution ESI-MS	m/z 197.0450 [M + H] ⁺ (for a fragment)	[7]

Experimental Protocols

Isolation and Purification from Lichen

Lobaric acid can be isolated from various lichen species, such as *Stereocaulon alpinum*, through solvent extraction followed by chromatographic purification. The following is a generalized protocol based on standard laboratory practices for the extraction of lichen secondary metabolites.



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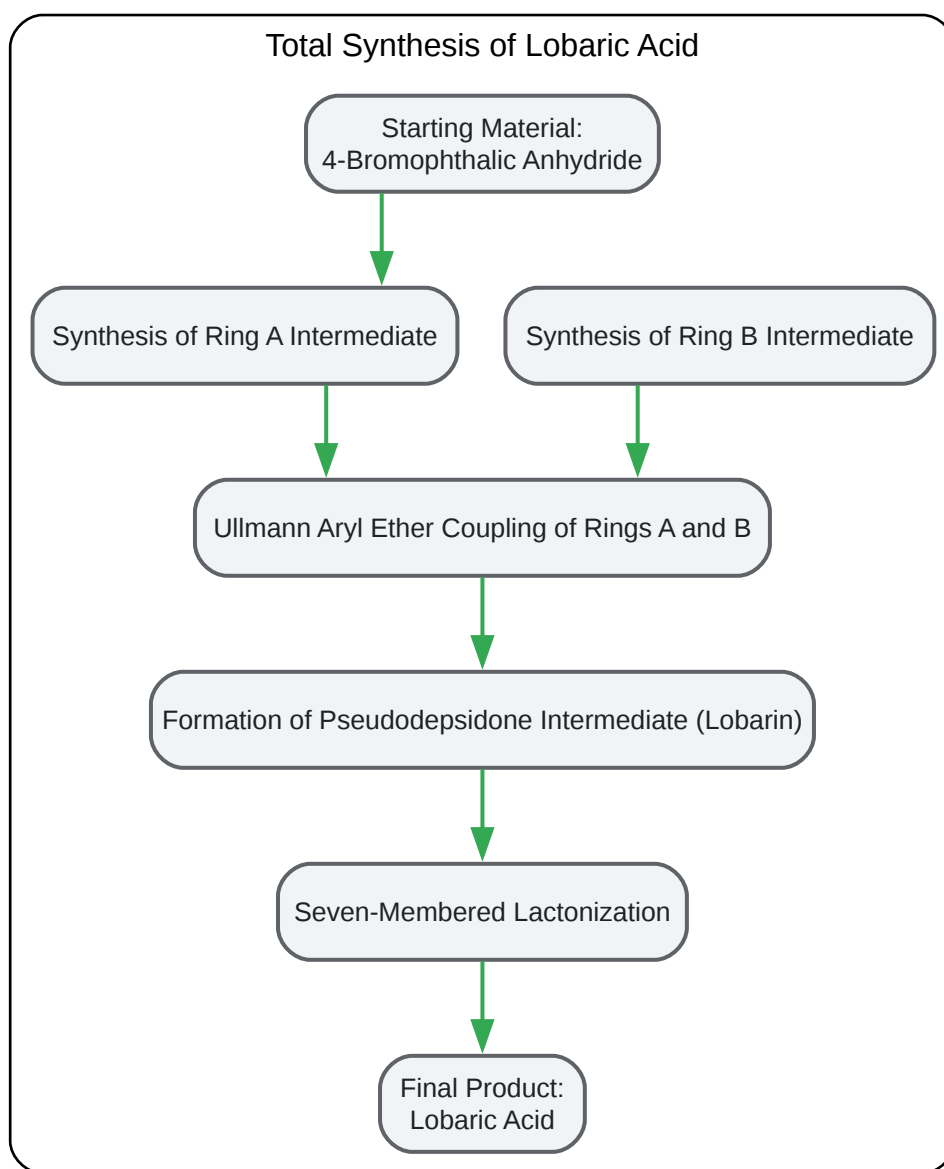
Caption: Generalized workflow for the isolation and purification of **lobaric acid** from lichen.

Methodology:

- **Collection and Preparation:** The thalli of a **lobaric acid**-containing lichen are collected, cleaned of debris, and air-dried. The dried material is then ground into a fine powder to increase the surface area for extraction.
- **Extraction:** The powdered lichen is subjected to solvent extraction, typically using acetone or dichloromethane, at room temperature over an extended period. This process is often repeated to ensure complete extraction of the secondary metabolites.
- **Concentration:** The resulting extracts are combined, filtered to remove solid lichen material, and concentrated under reduced pressure to yield a crude extract.
- **Chromatographic Separation:** The crude extract is then subjected to a series of chromatographic techniques for purification.
 - **Silica Gel Column Chromatography:** The extract is loaded onto a silica gel column and eluted with a solvent gradient (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity). Fractions are collected and analyzed by thin-layer chromatography (TLC).
 - **Sephadex LH-20 Chromatography:** Fractions containing **lobaric acid** are pooled and further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol) to remove remaining impurities.
- **Recrystallization:** The purified **lobaric acid** is then recrystallized from an appropriate solvent to obtain a crystalline solid.

Total Synthesis of Lobaric Acid

The first total synthesis of **lobaric acid** was achieved in 14 steps, with key reactions including an Ullmann aryl ether coupling and a seven-membered lactonization. The following diagram outlines the major stages of this synthetic route.



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Caption: Key stages in the total synthesis of **lobaric acid**.

Methodology: The detailed multi-step synthesis involves the preparation of two key aromatic ring intermediates, which are then coupled using an Ullmann aryl ether reaction. Subsequent chemical transformations lead to the formation of the pseudodepsidone, lobarin. The final step is a seven-membered lactonization reaction to yield **lobaric acid**. For a comprehensive step-by-step protocol, including all reagents, reaction conditions, and purification methods, refer to the primary literature on the total synthesis of **lobaric acid**.^[7]

Biological Activities and Signaling Pathways

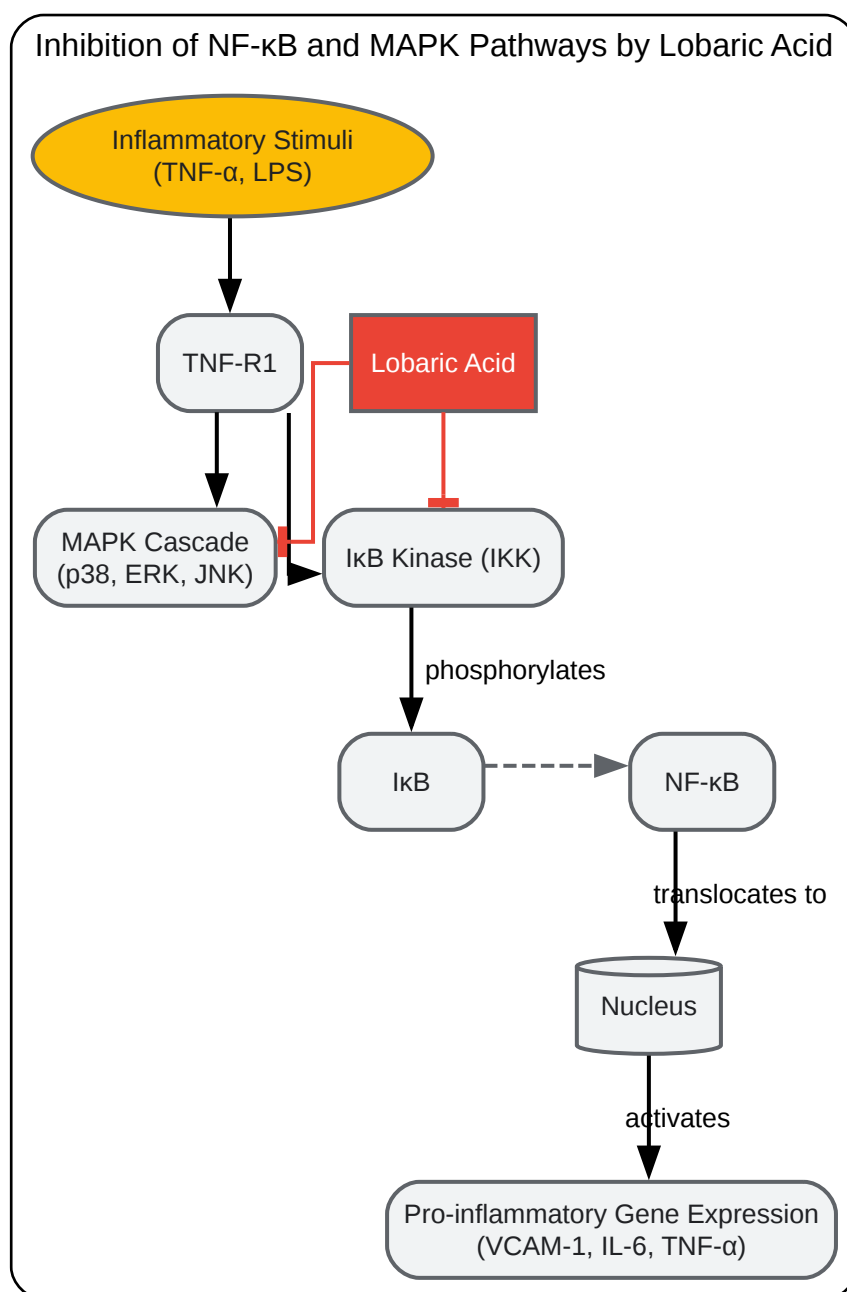
Lobaric acid exhibits a range of biological activities, with its anti-inflammatory and anti-cancer properties being of particular interest.

Table 3: Summary of Key Biological Activities of **Lobaric Acid**

Activity	Target/Assay	Result (IC ₅₀ /EC ₅₀)	Reference
Antioxidant	Superoxide radical scavenging	IC ₅₀ = 97.9 μmol	[1]
Antiproliferative	Various cancer cell lines	EC ₅₀ = 15.2-63.9 μg/ml	[1]
Enzyme Inhibition	Protein Tyrosine Phosphatase 1B (PTP1B)	IC ₅₀ = 0.87 μM	[1]
Enzyme Inhibition	12(S)-Lipoxygenase	IC ₅₀ = 28.5 μM	[1]
Antiviral	Tobacco Mosaic Virus (TMV) in tobacco leaves	Lesion number reduction at 250 μM	[1]

Inhibition of NF-κB and MAPK Signaling Pathways

Lobaric acid has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli such as TNF-α or LPS, these pathways are activated, leading to the expression of pro-inflammatory genes. **Lobaric acid** can abrogate this response.



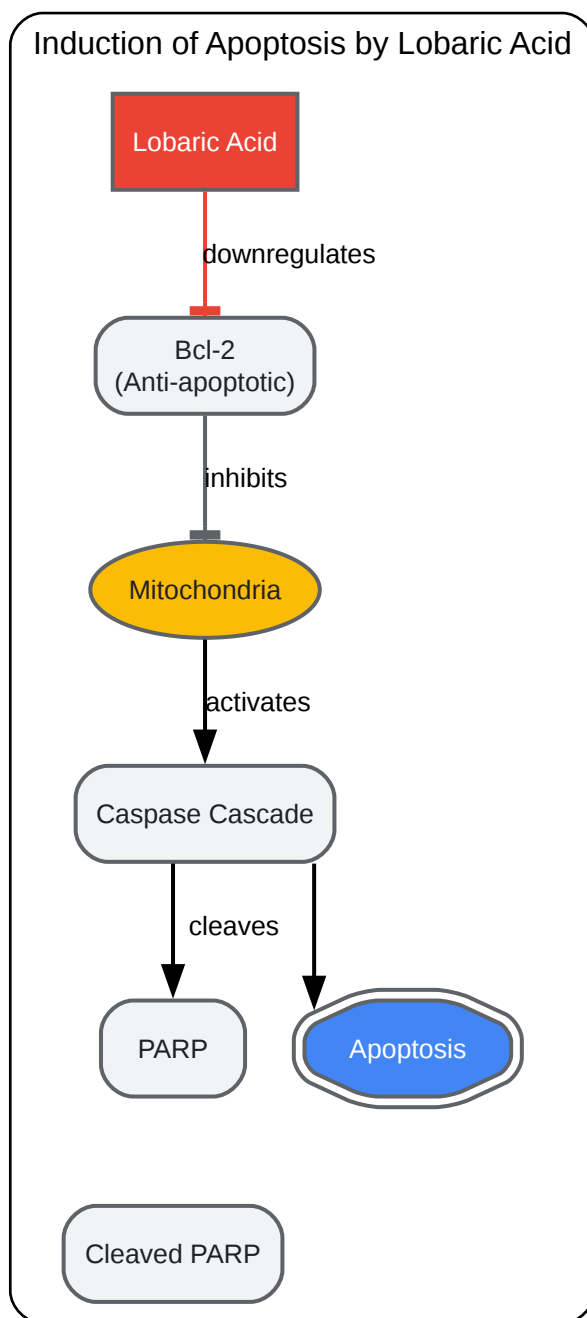
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Caption: **Lobaric acid**'s inhibition of the NF- κ B and MAPK signaling pathways.

Lobaric acid prevents the phosphorylation of key kinases in the MAPK pathway (p38, ERK, and JNK) and inhibits the degradation of I κ B, which in turn prevents the nuclear translocation of NF- κ B and the subsequent expression of pro-inflammatory molecules like VCAM-1, IL-6, and TNF- α .^[2]

Induction of Apoptosis via the Mitochondrial Pathway

In cancer cells, **lobaric acid** has been demonstrated to induce apoptosis through the mitochondrial pathway. This involves the modulation of key apoptosis-related proteins.



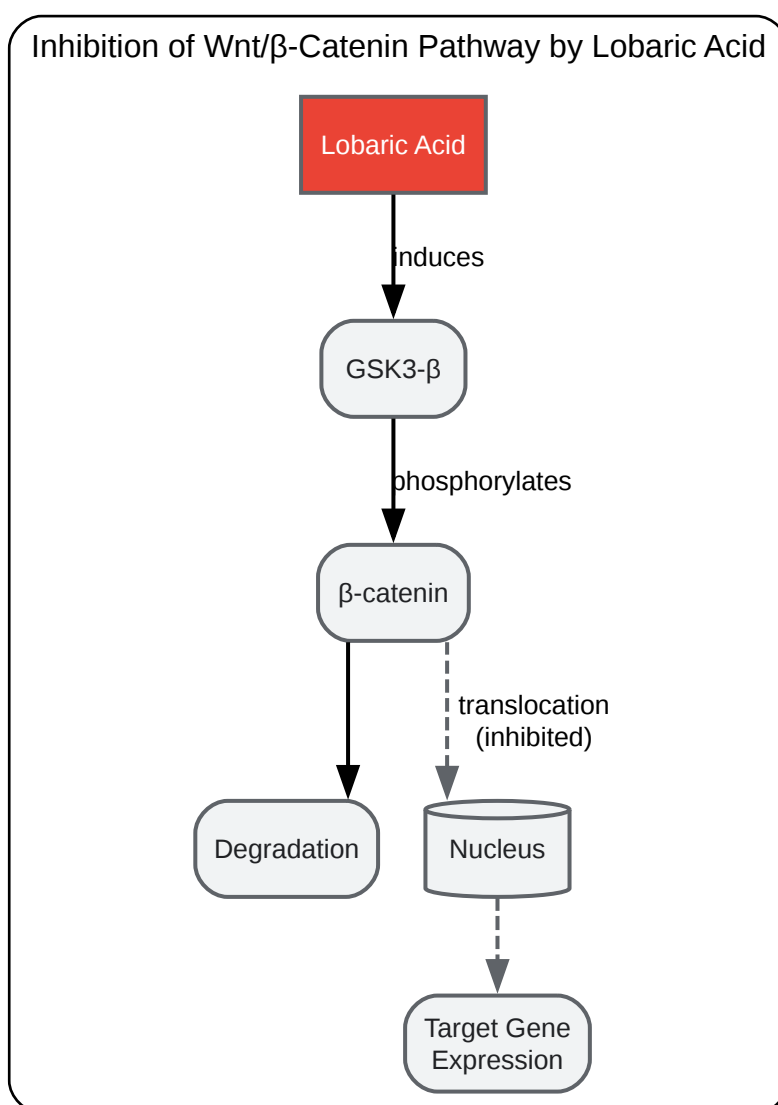
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Caption: **Lobaric acid** induces apoptosis through the mitochondrial pathway.

Lobaric acid treatment leads to the downregulation of the anti-apoptotic protein Bcl-2.[8][9][10] This disrupts the mitochondrial membrane potential, leading to the activation of the caspase cascade. A key substrate of activated caspases is PARP, a DNA repair enzyme, which is cleaved and inactivated, ultimately leading to programmed cell death.[8][9][10]

Modulation of the Wnt/ β -Catenin Signaling Pathway

Lobaric acid has also been shown to inhibit the Wnt/ β -catenin signaling pathway, which is often dysregulated in cancer.



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Caption: **Lobaric acid** inhibits the Wnt/ β -catenin signaling pathway.

By inducing the expression of GSK3- β , **lobaric acid** promotes the phosphorylation and subsequent degradation of β -catenin.[11][12] This prevents the accumulation and nuclear translocation of β -catenin, thereby inhibiting the transcription of its target genes, which are involved in cell proliferation and survival.[11][12]

Conclusion

Lobaric acid is a multifaceted natural product with a well-defined chemical structure and a range of interesting biological properties. Its ability to modulate key signaling pathways involved in inflammation and cancer makes it a valuable lead compound for drug development. The availability of a total synthetic route further enhances its potential for medicinal chemistry applications, allowing for the generation of analogues with improved potency and pharmacokinetic profiles. Further research is warranted to fully elucidate its therapeutic potential.

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